5-Iodo-2'-O-methyluridine
Overview
Description
5-Iodo-2’-O-methyluridine is a chemically synthesized nucleoside analog known for its antiviral properties. It inhibits the replication of DNA and RNA viruses, making it a valuable compound in antiviral research . The compound is derived from 2’-deoxyuridine monophosphate, which is modified to create the 5-iodo derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodo-2’-O-methyluridine is synthesized through a series of chemical reactions starting from 2’-deoxyuridine monophosphate. The key steps involve the iodination at the 5th position of the uridine ring and the methylation at the 2’-hydroxyl group . The reaction conditions typically include the use of iodine and methylating agents under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of 5-Iodo-2’-O-methyluridine involves large-scale chemical synthesis in cGMP (current Good Manufacturing Practice) facilities. The process ensures high purity and yield, with stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2’-O-methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its chemical structure.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted uridine derivatives .
Scientific Research Applications
5-Iodo-2’-O-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties and potential use in antiviral therapies.
Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools.
Mechanism of Action
The antiviral activity of 5-Iodo-2’-O-methyluridine is primarily due to its incorporation into viral DNA or RNA, leading to the inhibition of viral replication. The compound mimics natural nucleosides, thereby interfering with the viral polymerase enzymes responsible for nucleic acid synthesis . This results in the production of faulty viral genomes, preventing the virus from replicating effectively .
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
2’-O-Methyl-5-iodouridine: Similar in structure but with different functional groups.
Uniqueness: 5-Iodo-2’-O-methyluridine is unique due to its specific modifications at the 5th and 2’-positions, which enhance its antiviral activity and stability compared to other similar compounds .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVDDNNLEWFJNQ-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312637 | |
Record name | 5-Iodo-2′-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34218-84-3 | |
Record name | 5-Iodo-2′-O-methyluridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34218-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2′-O-methyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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